



# Application Notes & Protocols: Enhancing Targeted Gene Insertion Efficiency with PolQi2

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Targeted gene insertion, a cornerstone of modern biomedical research and therapeutic development, holds immense promise for correcting genetic defects and engineering cellular functions. Technologies like CRISPR/Cas9 have revolutionized our ability to create targeted double-strand breaks (DSBs) in the genome. However, the efficiency of precisely inserting a desired DNA template via the high-fidelity Homology-Directed Repair (HDR) pathway remains a significant challenge.[1][2] Mammalian cells predominantly utilize faster, more error-prone repair mechanisms, namely classical Non-Homologous End Joining (c-NHEJ) and alternative End Joining (alt-EJ), also known as Microhomology-Mediated End Joining (MMEJ).[1][3][4][5] These pathways often lead to unintended insertions or deletions (indels) at the target site, limiting the safety and efficacy of gene editing applications.

A key player in the alt-EJ pathway is DNA Polymerase Theta (Polθ, encoded by the POLQ gene).[4][6][7] Polθ is a unique enzyme with both polymerase and helicase activities that promotes the annealing of DNA ends using microhomologies, an inherently mutagenic process. [1][4][8]

This document details a powerful strategy to enhance the precision of gene editing by simultaneously inhibiting two critical repair pathways. By combining a DNA-dependent protein kinase (DNA-PK) inhibitor to block c-NHEJ with **PolQi2**, a novel inhibitor targeting the helicase domain of Polθ, researchers can effectively suppress the major error-prone repair pathways.[1]



[9][10] This dual-inhibition approach, termed 2iHDR, channels the repair of CRISPR/Cas9-induced DSBs towards the precise HDR pathway, significantly boosting the efficiency of targeted gene insertion while minimizing unwanted mutations.[1][11][12]

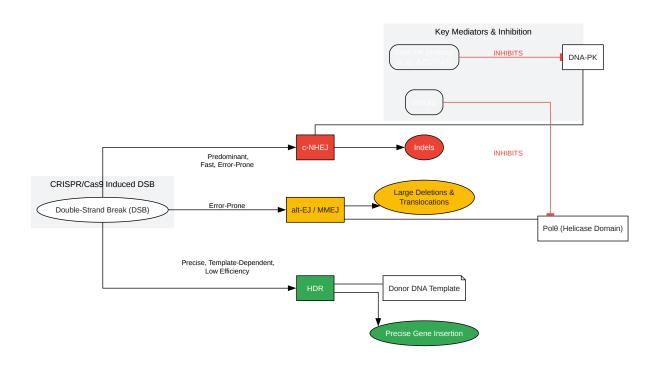
## Mechanism of Action: Directing DNA Repair for Precision Editing

Upon creation of a DSB by a nuclease like Cas9, a competition ensues between cellular DNA repair pathways. The 2iHDR strategy exploits this by blocking the two main error-prone pathways.

- c-NHEJ Inhibition: DNA-PK is a critical kinase that initiates the c-NHEJ pathway.[1][5] Small
  molecule inhibitors (e.g., AZD7648) prevent the ligation of broken DNA ends, reducing the
  frequency of small indels.[1][2]
- alt-EJ/MMEJ Inhibition: Polθ is essential for MMEJ.[4][8] **PolQi2** specifically inhibits the N-terminal helicase domain of Polθ, preventing the annealing of DNA ends via microhomology and suppressing this mutagenic repair route.[1][9][10]

By blocking these competing pathways, the cell is more likely to utilize the provided exogenous donor template for high-fidelity repair via HDR, leading to precise and efficient targeted gene insertion.





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Caption: DNA repair pathways and points of inhibition by PolQi2 and a DNA-PK inhibitor.

# Quantitative Data Summary: Performance of the 2iHDR Strategy

The combination of a DNA-PK inhibitor (AZD7648) and **PolQi2** has been shown to dramatically improve gene editing outcomes across various cell lines and target loci.



Metric	Cell Line	Target Locus	Control (DMSO)	DNA- PKi Alone (AZD76 48)	2iHDR (DNA- PKi + PolQi2)	Fold Increas e (vs. Control)	Referen ce
HiBiT Tagging Efficiency (RLU)	HeLa	HBEGF	~1,000	~20,000	~30,000	~30x	[1]
HiBiT Tagging Efficiency (RLU)	Jurkat	CD81	~500	~10,000	~15,000	~30x	[1]
HaloTag- HiBiT KI (% Positive Clones)	Jurkat	HBEGF	1.4%	18.1%	35.7%	~25x	[1]
HaloTag- HiBiT KI (% Homozyg ous)	Jurkat	HBEGF	0%	15%	33%	N/A	[1]
GFP Integratio n Efficiency (%)	Primary T Cells	TRAC	~5%	~20%	~25%	~5x	[1]
HDR-KI Efficiency (%)	HEK293 T	gMej	~5%	~40%	~55%	~11x	[1][13]

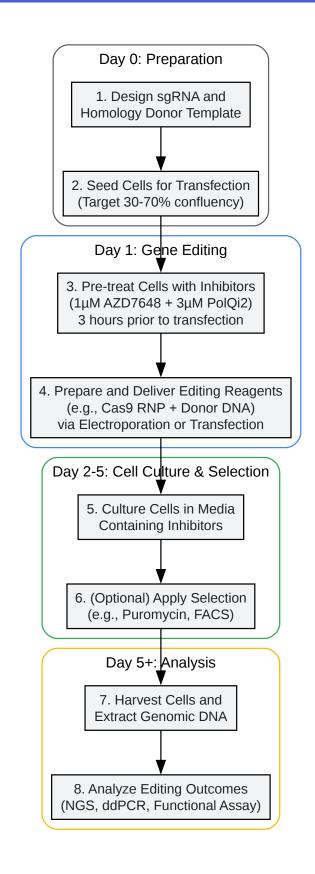


NHEJ Events (%)	HEK293 T	gMej	~20%	<5%	<5%	>4x Reductio n	[1][13]
alt-EJ Events (%)	HEK293 T	gMej	~15%	~20%	<5%	>3x Reductio n	[1][13]

### **Experimental Protocols**

The following protocols provide a detailed methodology for applying the 2iHDR strategy to improve targeted gene insertion in mammalian cells.





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Caption: General experimental workflow for 2iHDR-mediated gene editing.



## Protocol 1: CRISPR/Cas9-Mediated Gene Editing using the 2iHDR Strategy

This protocol describes the transient transfection of cells to achieve targeted knock-in, enhanced by the simultaneous inhibition of DNA-PK and Pol $\theta$ .

#### Materials:

- Cells: HEK293T, HeLa, Jurkat, or other cell line of interest.
- Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Cas9 Nuclease: High-purity, recombinant S. pyogenes Cas9 protein.
- Guide RNA: Synthetic single guide RNA (sgRNA) targeting the desired genomic locus.
- Donor Template: Single-stranded oligodeoxynucleotide (ssODN) or a plasmid containing the desired insert flanked by homology arms.
- DNA-PK Inhibitor: AZD7648 (Selleckchem, #S8533). Prepare a 10 mM stock in DMSO.
- Polθ Inhibitor: PolQi2 (MedchemExpress, #HY-145942). Prepare a 10 mM stock in DMSO.
   [9]
- Transfection Reagent: Lipofectamine-based reagent for adherent cells or electroporation system (e.g., Neon, Lonza) for suspension or hard-to-transfect cells.
- Reagents for gDNA extraction: (e.g., Qiagen DNeasy Blood & Tissue Kit).

#### Procedure:

- Cell Seeding (Day 0):
  - Plate cells to be 30-70% confluent on the day of transfection. For a 24-well plate, this is typically 40,000-90,000 cells per well.[14]
- Inhibitor Pre-treatment (Day 1):

### Methodological & Application





- Three hours before transfection, replace the culture medium with fresh medium containing the inhibitors.
- Final Concentrations: 1 μM AZD7648 and 3 μM PolQi2.[1][13]
- Note: Include a DMSO-only control well to benchmark the enhancement.
- Preparation of Cas9 Ribonucleoprotein (RNP) Complexes (Day 1):
  - In a sterile microcentrifuge tube, mix Cas9 protein and sgRNA (e.g., at a 1:1.2 molar ratio).
  - Incubate at room temperature for 10-15 minutes to allow RNP formation.
- Transfection/Electroporation (Day 1):
  - For Lipofection: Add the donor DNA to the pre-formed RNP complexes. Dilute the RNP/donor mix and the lipid-based transfection reagent in serum-free medium according to the manufacturer's protocol. Add the final transfection complex to the cells pre-treated with inhibitors.
  - $\circ$  For Electroporation: Resuspend cells in the appropriate electroporation buffer. Add the RNP complexes and donor DNA. Electroporate using optimized parameters for your cell line. Immediately transfer cells to a culture plate containing pre-warmed medium with 1  $\mu$ M AZD7648 and 3  $\mu$ M **PolQi2**.
- Post-Transfection Culture (Day 2 onwards):
  - Maintain the cells in culture medium containing the inhibitors for at least 48-72 hours to ensure maximal effect during the DNA repair phase.
  - Change the medium as needed. For stable cell line generation, proceed to selection or single-cell cloning after 72 hours.
- Genomic DNA Extraction (Day 5+):
  - Harvest a portion of the edited cell pool.
  - Extract genomic DNA using a commercial kit according to the manufacturer's instructions.



### **Protocol 2: Analysis of Gene Editing Outcomes**

Accurate quantification of editing events is crucial to validate the success of the 2iHDR strategy.

Method A: Amplicon-Based Next-Generation Sequencing (NGS)

This is the gold standard for comprehensively profiling all editing outcomes (HDR, indels) at the target locus.

- PCR Amplification: Design primers to amplify a 200-400 bp region surrounding the target site from the extracted genomic DNA.
- Library Preparation: Add sequencing adapters and barcodes to the PCR products using a secondary PCR step.
- Sequencing: Pool the barcoded libraries and perform deep sequencing on a platform like Illumina MiSeq or iSeq.
- Data Analysis: Use software such as CRISPResso2 to align reads to the reference sequence and quantify the percentage of reads corresponding to precise HDR, indels, and unmodified alleles.[10][15]

Method B: Digital Droplet PCR (ddPCR)

ddPCR is a highly sensitive method for absolute quantification of specific DNA sequences, ideal for measuring knock-in frequency.

- Assay Design: Design two TaqMan probe/primer sets:
  - Reference Assay: Targets a stable gene outside the edited locus (e.g., RPP30).
  - Knock-in (KI) Assay: Spans the unique junction created by the desired gene insertion.
- Reaction Setup: Prepare ddPCR reactions containing genomic DNA, primers/probes for both assays, and ddPCR supermix.



- Droplet Generation & PCR: Partition the reactions into ~20,000 droplets and perform thermal cycling.
- Data Acquisition: Read the droplets on a droplet reader (e.g., Bio-Rad QX200). The software will calculate the concentration (copies/μL) of the reference and KI alleles, allowing for precise determination of the KI frequency.[1]

Method C: Functional Protein Expression Assay (HiBiT Lytic Assay)

If your inserted tag encodes a reporter like HiBiT, a functional assay provides a rapid measure of successful in-frame protein integration.

- Cell Lysis: After 48-72 hours post-transfection, lyse the cells directly in the culture plate.
- Reagent Addition: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains
  the LgBiT protein subunit and substrate.
- Luminescence Measurement: If the HiBiT tag is expressed and in-frame, it will complement LgBiT to form a functional NanoLuc® luciferase. Measure the resulting luminescence on a plate reader. The signal intensity (Relative Light Units, RLU) is directly proportional to the amount of tagged protein.[1]

## Applications in Drug Development and Gene Therapy

The ability to efficiently and precisely insert genes has profound implications for the pharmaceutical and biotechnology industries.

- Accelerated Target Validation: The 2iHDR method facilitates the rapid creation of cell lines with tagged endogenous proteins, enabling more physiologically relevant studies of drugtarget engagement and downstream signaling.[16]
- Advanced Disease Modeling: Precisely inserting or correcting pathogenic mutations in induced pluripotent stem cells (iPSCs) or other relevant cell types allows for the development of highly accurate models for disease research and drug screening.



• Enhanced Safety and Efficacy of Gene Therapies: For therapeutic applications, precision is paramount. By increasing the frequency of correct edits and simultaneously reducing off-target effects and large deletions, the 2iHDR strategy offers a path toward safer and more potent gene therapies.[1][17][18]

#### Conclusion

The strategic use of the Pol0 inhibitor **PolQi2** in combination with a DNA-PK inhibitor provides a robust and broadly applicable method for overcoming one of the most significant hurdles in gene editing. The 2iHDR approach dramatically enhances the efficiency and precision of targeted gene insertion across diverse cell types and applications. By suppressing error-prone DNA repair pathways, this dual-inhibition strategy empowers researchers to edit the genome with greater confidence and control, accelerating basic research, drug discovery, and the development of next-generation genetic medicines.

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